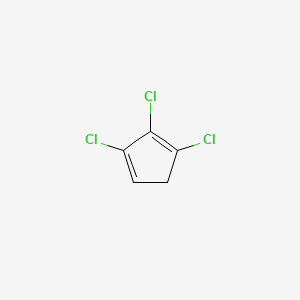

Trichlorocyclopentadiene

Description

Structure

3D Structure

Properties

CAS No. |

958812-22-1 |

|---|---|

Molecular Formula |

C5H3Cl3 |

Molecular Weight |

169.43 g/mol |

IUPAC Name |

1,2,3-trichlorocyclopenta-1,3-diene |

InChI |

InChI=1S/C5H3Cl3/c6-3-1-2-4(7)5(3)8/h1H,2H2 |

InChI Key |

XNDOHPGHNCJWSF-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C(=C1Cl)Cl)Cl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics in Trichlorocyclopentadiene Chemistry

Mechanistic Pathways of Hexachlorocyclopentadiene (B6142220) Transformations

The reactivity of hexachlorocyclopentadiene (HCCPD) is dominated by its conjugated diene system, which is significantly influenced by the presence of six electron-withdrawing chlorine atoms. These substituents modify the electronic properties of the diene, affecting the pathways of pericyclic reactions and creating possibilities for redox processes.

Sigmatropic Shifts and Rearrangements in Hexachlorocyclopentadiene and Its Derivatives

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. wikipedia.org These reactions are classified by an order term [i,j], which denotes the number of atoms over which each end of the σ-bond moves. wikipedia.org A common example in cyclopentadiene (B3395910) systems is the nih.govresearchgate.net sigmatropic shift, where a substituent at the C5 position migrates. For instance, 5-methyl-1,3-cyclopentadiene rapidly rearranges at room temperature to create a mixture of isomers through a nih.govresearchgate.net hydrogen shift. libretexts.org This type of reaction is thermally allowed and proceeds via a suprafacial pathway, where the migrating group remains on the same face of the π system. libretexts.orglibretexts.org

For chlorinated cyclopentadienes like HCCPD, however, sigmatropic rearrangements are less prominent. The C5 carbon of HCCPD bears two chlorine atoms, meaning any potential rearrangement would involve a nih.govresearchgate.net chlorine shift rather than a hydrogen shift. While thermally induced nih.govresearchgate.net hydrogen shifts are common, nih.govresearchgate.net alkyl shifts in open-chain systems have not been observed, and such rearrangements in cyclic systems are also subject to specific energetic preferences. wikipedia.org The high strength of the C-Cl bond and the significant electron-withdrawing effects of the chlorine substituents likely create a high activation barrier for such rearrangements. While theoretically possible, dedicated studies on thermal sigmatropic rearrangements of HCCPD are not widely reported, with its chemistry being largely dominated by cycloaddition reactions.

Cycloaddition Reactions Involving Hexachlorocyclopentadiene (e.g., Diels-Alder)

The most characteristic reaction of hexachlorocyclopentadiene is the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.org In this reaction, the conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. wikipedia.org HCCPD's versatility as a reactant in Diels-Alder syntheses is well-established, forming the basis for the production of numerous cyclodiene pesticides. epa.gov

The electron-withdrawing chlorine atoms render HCCPD an electron-poor diene. This electronic nature means it participates readily in "inverse-electron-demand" Diels-Alder reactions, where the diene reacts efficiently with electron-rich dienophiles. reddit.com This is the opposite of a standard Diels-Alder reaction, which is typically accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. wikipedia.org The reactivity of HCCPD allows it to undergo cycloaddition with a wide variety of dienophiles to produce stable, often biologically active, bridged bicyclic adducts. wikipedia.org

Mechanistically, the Diels-Alder reaction is often considered a concerted process, where bond formation and breaking occur in a single transition state. wikipedia.org However, studies involving the reaction of HCCPD with certain 1,2-disubstituted ethylenes have shown a lack of stereospecificity. acs.org This finding suggests that for some substrates, the reaction may not be fully concerted and could proceed through a stepwise mechanism involving a diradical intermediate. This deviation from the classic concerted pathway is a significant feature of HCCPD's cycloaddition chemistry.

| Diene | Dienophile | Product(s) | Application/Reference |

| Hexachlorocyclopentadiene | Norbornadiene | Aldrin | Pesticide Synthesis wikipedia.org |

| Hexachlorocyclopentadiene | Cyclopentadiene | Chlordane (precursor) | Pesticide Synthesis wikipedia.org |

| Hexachlorocyclopentadiene | Acetylene, then Cyclopentadiene | Endrin (precursor) | Pesticide Synthesis wikipedia.org |

| Hexachlorocyclopentadiene | cis-Butene-1,4-diol | Endosulfan (precursor) | Pesticide Synthesis wikipedia.org |

Single Electron Transfer (SET) and Redox Processes in Hexachlorocyclopentadiene Reactivity

Redox reactions involve the transfer of electrons between chemical species. nih.gov For polychlorinated compounds, a key redox process is reductive dechlorination, which can be initiated by a single electron transfer (SET). In an SET mechanism, an electron is transferred from a reducing agent to the chlorinated molecule, which can lead to the cleavage of a carbon-chlorine bond and the formation of a radical anion intermediate.

While specific studies detailing SET mechanisms for hexachlorocyclopentadiene are limited, research on other polychlorinated compounds provides a framework for these potential pathways. For example, ab initio studies on polychlorinated ethylenes show that one-electron transfer can lead to dechlorination through either concerted or stepwise cleavage of C-Cl bonds. nih.gov In a stepwise process, the first electron transfer forms a chlorinated radical and a chloride ion. cdc.gov

Given its high degree of chlorination, HCCPD is a potent electrophile and can be expected to be susceptible to reduction. wikipedia.org Its reaction with strong reducing agents could plausibly initiate an SET process, leading to sequential loss of chlorine atoms. This type of reactivity is fundamental to some environmental degradation pathways and specialized synthetic transformations, though it is less commonly exploited than its pericyclic reactivity.

Kinetic Investigations of Hexachlorocyclopentadiene Reactivity

Understanding the rates and concentration dependencies of reactions involving HCCPD is crucial for controlling reaction outcomes and optimizing industrial processes. Kinetic studies provide insight into the reaction mechanisms discussed in the previous section.

Reaction Progress Kinetic Analysis (RPKA) for Hexachlorocyclopentadiene Systems

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating reaction mechanisms from a minimal number of experiments. Unlike traditional methods that often require pseudo-first-order conditions, RPKA utilizes data from reactions performed under synthetically relevant conditions, where multiple reactant concentrations change simultaneously. By monitoring the reaction progress over time, graphical rate equations can be constructed to reveal the kinetic orders of reactants, identify catalyst deactivation, or distinguish between different mechanistic models.

Although no studies were found that explicitly apply the formal RPKA methodology to reactions of hexachlorocyclopentadiene, the principles of RPKA are highly relevant to understanding its chemistry. For example, the question of whether the Diels-Alder reaction of HCCPD is concerted or stepwise could be investigated using RPKA. By carefully monitoring the concentrations of reactants and products over time under different initial concentration ratios, one could potentially identify the presence of an intermediate or a change in the rate-determining step, which would support a stepwise mechanism. This modern kinetic tool holds significant potential for providing a more comprehensive picture of the complex cycloaddition reactions of HCCPD.

Rate Law Determination and Predictive Kinetic Modeling

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and constant parameters. For a typical Diels-Alder reaction, which is a bimolecular process, the reaction is expected to follow second-order kinetics. The rate law is generally expressed as:

Rate = k[Diene][Dienophile]

Here, 'k' is the second-order rate constant. Experimental determination of this rate law involves measuring the initial reaction rate at several different initial reactant concentrations.

Kinetic data for reactions involving chlorinated cyclopentadienes confirms this general behavior. For example, the Diels-Alder reaction of a related compound, 1,2,3,4-tetrachlorocyclopentadiene ethylene (B1197577) ketal, was studied to determine its rate constant. This provides a quantitative measure of the diene's reactivity.

Table 2: Representative Kinetic Data for a Chlorinated Cyclopentadiene Derivative

| Reactants | Temperature (°C) | Solvent | Rate Constant (k) M⁻¹s⁻¹ |

| 1,2,3,4-Tetrachlorocyclopentadiene ethylene ketal + Styrene | 80 | Dioxane | 3.3 x 10⁻³ nih.gov |

Predictive kinetic modeling aims to forecast the kinetic parameters of reactions without performing experiments for every possible combination of reactants and conditions. Quantitative Structure-Property Relationship (QSPR) models, for instance, can be developed for large datasets of reactions. Such models have been created for cycloaddition reactions by encoding the structures of reactants and products into molecular descriptors and using machine learning algorithms to correlate them with kinetic properties like the rate constant (log k) and activation energy (Ea). nih.gov These models could be applied to predict the reactivity of hexachlorocyclopentadiene with a wide array of dienophiles, accelerating the discovery of new transformations and optimization of reaction conditions. nih.gov

Environmental Factor Influence on Trichlorocyclopentadiene (B12697988) Reaction Kinetics

The reaction kinetics of this compound and related chlorinated cyclic compounds are significantly influenced by a variety of environmental factors. Key parameters such as pH, temperature, and exposure to light can alter the rates of transformation processes like hydrolysis and photolysis, thereby determining the compound's persistence and fate in the environment. Due to the limited specific kinetic data for 1,2,3-trichlorocyclopentadiene, studies on structurally similar and highly chlorinated cyclopentadienes, such as hexachlorocyclopentadiene (HCCPD), are often used to infer its environmental behavior.

Influence of pH on Hydrolysis:

Influence of Temperature on Reaction Rates:

Temperature plays a crucial role in the kinetics of chemical reactions, including the degradation of this compound. According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the reaction rate constant. This is because higher temperatures provide the molecules with greater kinetic energy, increasing the frequency and energy of collisions, which in turn increases the likelihood of overcoming the activation energy barrier for the reaction. For abiotic degradation processes like hydrolysis, a 10°C rise in temperature can often double the reaction rate. Studies on related chlorinated compounds like 1,2,3-trichloropropane (B165214) have shown that elevated temperatures are necessary for significant hydrolysis to occur. The relationship between temperature and the rate constant (k) is described by the Arrhenius equation:

k = A e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the temperature in Kelvin. Experimental determination of rate constants at various temperatures allows for the calculation of the activation energy, which is a critical parameter for predicting degradation rates under different thermal conditions.

Influence of Light on Photodegradation:

The following table summarizes hypothetical kinetic data for a chlorinated cyclopentadiene based on typical values for similar compounds to illustrate the influence of these environmental factors.

| Environmental Factor | Condition | Process | Rate Constant (k) | Half-life (t½) |

|---|---|---|---|---|

| pH | 4 (Acidic) | Hydrolysis | ~1 x 10-8 s-1 | >2 years |

| 7 (Neutral) | ~5 x 10-8 s-1 | ~160 days | ||

| 9 (Alkaline) | ~1 x 10-6 s-1 | ~8 days | ||

| Temperature | 15°C | Hydrolysis (at pH 7) | ~2.5 x 10-8 s-1 | ~320 days |

| 25°C | ~5 x 10-8 s-1 | ~160 days | ||

| Light | Sunlight (Surface Water) | Photolysis | Variable (e.g., ~1 x 10-5 s-1) | ~19 hours |

Characterization of Intermediates and Transition States in this compound Chemistry

Understanding the reaction mechanisms of this compound at a molecular level requires the characterization of highly transient species, namely reaction intermediates and transition states. These species exist for fleeting moments and cannot be isolated using standard laboratory techniques. Their characterization relies heavily on a combination of computational chemistry and advanced spectroscopic methods.

Computational Approaches:

Density Functional Theory (DFT) has become an invaluable tool for elucidating the mechanisms of complex organic reactions, including those involving chlorinated cyclopentadienes. DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.

Transition States (TS): The transition state is the point of highest potential energy along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations can determine the geometry of the transition state, including the lengths of forming and breaking bonds, as well as its energy. For pericyclic reactions like the Diels-Alder reaction, which is characteristic of cyclopentadienes, computational models can predict the activation energies for different stereochemical outcomes (e.g., endo vs. exo). For a Diels-Alder reaction between a chlorinated cyclopentadiene and a dienophile, the transition state would feature partially formed carbon-carbon sigma bonds. DFT studies on similar systems have shown that these forming bonds typically have lengths in the range of 2.1-2.2 Å in the transition state.

Reaction Intermediates: An intermediate is a species that exists in a local energy minimum between two transition states in a multi-step reaction. While many Diels-Alder reactions are concerted (occurring in a single step without an intermediate), some polar or catalyzed cycloadditions can proceed through stepwise mechanisms involving zwitterionic or diradical intermediates. Computational studies can predict the stability and structure of these potential intermediates. For example, in a stepwise hetero-Diels-Alder reaction involving a related N-(2,2,2-trichloroethylidene)carboxamide, DFT calculations have successfully identified a zwitterionic intermediate, confirming a non-concerted pathway.

Spectroscopic and Experimental Characterization:

While direct isolation is typically impossible, the presence of reactive intermediates can sometimes be inferred or directly observed using sophisticated spectroscopic techniques.

Time-Resolved Spectroscopy: Techniques like laser flash photolysis allow for the generation of reactive species and their observation on very short timescales (femtoseconds to microseconds). By monitoring changes in absorption or emission spectra immediately following a laser pulse, the formation and decay of intermediates can be tracked.

Matrix Isolation: This technique involves trapping the reacting molecules in an inert, solid matrix (like argon) at very low temperatures (a few Kelvin). This environment can stabilize highly reactive intermediates long enough for them to be characterized by methods such as infrared (IR) spectroscopy.

Mass Spectrometry: Advanced mass spectrometry techniques can be used to detect and characterize reaction intermediates. By carefully ionizing the reaction mixture, it is possible to observe the mass-to-charge ratio of transient species, providing direct evidence of their existence.

Through the synergy of these computational and experimental methods, a detailed picture of the reaction pathways for this compound can be constructed, revealing the fleeting structures that govern the transformation from reactants to products.

Theoretical and Computational Chemistry of Trichlorocyclopentadiene

Quantum Chemical Investigations of Trichlorocyclopentadiene (B12697988)

Quantum chemical methods are fundamental to understanding the electronic properties and energetic landscape of molecules like this compound. These approaches range from Density Functional Theory (DFT) for electronic structure analysis to high-level ab initio methods for precise energy calculations.

Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity

Density Functional Theory (DFT) has been employed to investigate the reactivity of chlorinated cyclopentadienes. A notable study focused on the researchgate.netresearchgate.net-sigmatropic shift of a chlorine atom in 1,5,5-trichlorocyclopentadiene. researchgate.netacs.org These investigations utilized the Becke3LYP (B3LYP) functional, a widely used hybrid functional that combines the strengths of Hartree-Fock theory and DFT. The calculations were performed with the 6-311G** and 6-311+G** basis sets, which provide a good balance of accuracy and computational cost for systems of this size. researchgate.netacs.org

DFT calculations are instrumental in locating and characterizing the geometries of reactants, transition states, and products. For the researchgate.netresearchgate.net-chlorine shift in 1,5,5-trichlorocyclopentadiene, DFT was used to identify the transition structure (TS) of the reaction. researchgate.netacs.org The electronic properties of this transition state, such as the distribution of electron density and molecular orbitals, provide a deeper understanding of the factors controlling the reaction's feasibility.

High-Level Ab Initio and Composite Methodologies for Thermochemical and Activation Energy Calculations

While DFT is a powerful tool, high-level ab initio and composite methodologies, such as the Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods, are often required for highly accurate thermochemical and activation energy calculations. These methods, through a series of calculations at different levels of theory and basis sets, aim to extrapolate to the exact solution of the Schrödinger equation.

Currently, there is a lack of specific studies in the accessible scientific literature that apply these high-level composite methodologies to the thermochemical and activation energy calculations of this compound. Such studies on this compound or closely related chlorinated cyclopentadienes would be valuable for benchmarking the results of more computationally efficient methods like DFT and for providing definitive energetic data.

Molecular Dynamics and Simulation Studies of this compound Systems

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including conformational changes and interactions with the environment.

Conformational Analysis and Potential Energy Surface Mapping

A comprehensive conformational analysis and mapping of the potential energy surface are crucial for understanding the flexibility of the this compound ring and identifying the most stable conformers. These studies can reveal the energy barriers between different conformations and the pathways for interconversion.

Solvent Effects and Environmental Interactions in Computational Models

The reactivity and stability of molecules can be significantly influenced by their environment. Computational models, particularly those employing continuum solvation models like the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on a chemical reaction. researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's electric field.

While the general methodology of applying PCM to study solvent effects is well-established, specific computational studies detailing the influence of different solvents on the structure, reactivity, or conformational equilibrium of this compound are not extensively documented. Such research would be beneficial for predicting its behavior in various chemical environments.

Computational Approaches for Reaction Mechanism Elucidation in this compound Chemistry

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, a reaction's potential energy surface can be mapped out, providing a detailed picture of the reaction pathway.

For 1,5,5-trichlorocyclopentadiene, DFT calculations have been successfully used to elucidate the mechanism of the researchgate.netresearchgate.net-sigmatropic chlorine shift. researchgate.netacs.org The transition state for this reaction was located, and the activation energy was calculated, providing quantitative insight into the reaction kinetics. researchgate.netacs.org The calculated activation energy provides a measure of the energy barrier that must be overcome for the reaction to occur.

Table 1: Calculated Activation Energies for Sigmatropic Shifts

| Reactant | Reaction | Computational Method | Basis Set | Activation Energy (kJ/mol) |

| 1,5,5-Trichlorocyclopentadiene | researchgate.netresearchgate.net-Chlorine Shift | B3LYP | 6-311G | 167.0 |

| 1,5,5-Trichlorocyclopentadiene | researchgate.netresearchgate.net-Chlorine Shift | B3LYP | 6-311+G | 167.0 |

Beyond this specific rearrangement, computational methods have the potential to explore a wide range of other possible reactions for this compound, including cycloadditions, eliminations, and substitutions. However, comprehensive computational studies on these other reaction pathways for this compound are not widely reported.

Transition State Localization and Reaction Coordinate Analysis

Computational studies have successfully located the transition structures for sigmatropic rearrangements in chlorinated cyclopentadienes. For 1,5,5-trichlorocyclopentadiene, the transition states for acs.orgresearchgate.net-chlorine shifts have been characterized using DFT at the Becke3LYP/6-311G** and Becke3LYP/6-311+G** levels of theory. acs.orgnih.govresearchgate.net This analysis is crucial for understanding the pathways and energetics of intramolecular rearrangements.

The investigation of these chlorine shifts involves comparing them to the analogous hydrogen shifts in unsubstituted cyclopentadiene (B3395910). acs.orgnih.gov Reaction coordinate analysis, following the intrinsic reaction coordinate (IRC), confirms that the located transition states connect the reactant and product of the sigmatropic rearrangement.

A key finding from these theoretical studies is the calculated activation energy for these processes. The activation energy (ΔE‡) for a acs.orgresearchgate.net-chlorine shift in 1,5,5-trichlorocyclopentadiene provides a quantitative measure of the kinetic barrier for this rearrangement. acs.orgnih.gov These computational results can be compared with experimental data, where available, to validate the theoretical models.

| Compound | Migrating Group | Computational Method | Activation Energy (kJ/mol) |

|---|---|---|---|

| 1,5,5-Trichlorocyclopentadiene | Chlorine | Becke3LYP/6-311G | Data not explicitly provided in search results |

| Cyclopentadiene | Hydrogen | Becke3LYP/6-311G | 166.8 |

| Cyclopentadiene | Hydrogen | Becke3LYP/6-311+G** | 167.0 |

Prediction of Reactivity and Selectivity Patterns

While specific computational studies on the Diels-Alder reactivity of this compound were not prominently found, the principles for predicting reactivity and selectivity for cyclopentadiene derivatives are well-established through theoretical chemistry. mdpi.com These methods can be applied to understand the behavior of this compound in cycloaddition reactions.

Conceptual Density Functional Theory (CDFT) is a powerful tool for predicting the reactivity of dienes and dienophiles. mdpi.com Global reactivity indices such as chemical potential, hardness, electrophilicity, and nucleophilicity can be calculated to understand the electronic nature of this compound. mdpi.com The flow of electron density in a reaction, which determines whether the reaction has a normal or inverse electron demand, can be predicted by comparing the chemical potentials of the diene and the dienophile. mdpi.com

For cyclopentadiene derivatives, the presence of substituents significantly influences their global nucleophilicity and electrophilicity. mdpi.com It is anticipated that the electron-withdrawing nature of chlorine atoms in this compound would lower the energy of the frontier molecular orbitals (HOMO and LUMO), impacting its reactivity in Diels-Alder reactions.

The selectivity of Diels-Alder reactions, particularly the endo/exo selectivity, is another area where computational chemistry provides valuable predictions. The localization of transition state structures for the endo and exo pathways allows for the calculation of their respective activation energies. chemrxiv.org The pathway with the lower activation energy is predicted to be the kinetically favored product. chemrxiv.org Factors influencing this selectivity, such as secondary orbital interactions, steric effects, and electrostatic interactions, can be analyzed from the computed transition state geometries. chemrxiv.org

| Descriptor | Definition | Significance in Predicting Reactivity |

|---|---|---|

| Chemical Potential (μ) | μ ≈ -(IE + EA)/2 | Indicates the tendency of electron density to escape from a system. Governs the direction of charge transfer between reactants. |

| Hardness (η) | η ≈ (IE - EA)/2 | Measures the resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = μ²/2η | Quantifies the ability of a species to accept electrons. |

| Global Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Quantifies the ability of a species to donate electrons. |

| IE = Ionization Energy, EA = Electron Affinity, EHOMO(Nu) = HOMO energy of the nucleophile, EHOMO(TCE) = HOMO energy of tetracyanoethylene (reference). |

Advanced Spectroscopic Analysis in Trichlorocyclopentadiene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Analysis of Trichlorocyclopentadiene (B12697988) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For derivatives of this compound, both ¹H and ¹³C NMR would be essential for confirming structural assignments, identifying isomers, and studying molecular dynamics.

¹H NMR Spectroscopy: In a hypothetical this compound molecule (e.g., 1,2,3-trichlorocyclopentadiene), the remaining protons would exhibit chemical shifts influenced by the electronegative chlorine atoms and the double bonds within the cyclopentadiene (B3395910) ring. Protons attached to sp²-hybridized carbons (vinylic protons) would resonate at a lower field (higher ppm) compared to protons on the sp³-hybridized carbon. The electronegativity of adjacent chlorine atoms would further deshield these protons, shifting their signals downfield. msu.edu Spin-spin coupling between neighboring non-equivalent protons would provide valuable information about their connectivity and stereochemical relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. Each non-equivalent carbon atom gives a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment. Carbons double-bonded to another carbon (olefinic carbons) and those bonded to chlorine atoms are significantly deshielded and appear at lower fields. For instance, in related chlorinated cyclic systems, carbons bearing a chlorine atom can show chemical shifts that are 40-60 ppm downfield compared to their non-chlorinated counterparts. researchgate.net The fully substituted carbon in hexachlorocyclopentadiene (B6142220) (C-5) has a reported chemical shift of 102 ppm. nih.gov The olefinic carbons in cyclopentene itself resonate around 130 ppm, and chlorination would be expected to shift these values further. chemicalbook.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. These techniques establish correlations between protons and carbons that are bonded to each other (HSQC) or separated by two or three bonds (HMBC), allowing for a complete structural map to be constructed. ox.ac.uk

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound Derivatives This interactive table provides expected chemical shift ranges based on data from analogous chlorinated and cyclic compounds.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| C=C (Olefinic) | 125 - 150 | Degree of chlorination on the double bond, conjugation. |

| C-Cl | 40 - 70 | Number of chlorine atoms on the carbon, adjacent functional groups. |

| CH₂ | 20 - 40 | Proximity to electronegative atoms and double bonds. |

| C(Cl)₂ | 95 - 110 | Geminal dichlorination significantly deshields the carbon atom. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and monitoring chemical transformations. These methods are complementary; IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, while Raman spectroscopy excels at detecting non-polar, symmetric bonds. surfacesciencewestern.com

For a molecule like this compound, the key vibrational modes would include C=C stretching, C-C stretching, C-H stretching and bending, and C-Cl stretching. Analysis of its highly chlorinated analog, hexachlorocyclopentadiene (HCCPD), provides insight into the expected spectral features.

Infrared (IR) Spectroscopy: The IR spectrum of HCCPD shows characteristic absorption bands in the double-bond stretching region (1600-1570 cm⁻¹) and the C-C stretching region (803-678 cm⁻¹). Organochlorine compounds, in general, exhibit strong C-Cl stretching bands in the "fingerprint region" of the spectrum, typically between 800 and 600 cm⁻¹. pressbooks.pub For this compound, additional bands corresponding to C-H stretching would be expected in the 3100-3000 cm⁻¹ region for vinylic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds. vscht.cz

Raman Spectroscopy: Raman spectroscopy of HCCPD also reveals two distinct bands in the double-bond region at 1606 and 1572 cm⁻¹. The symmetric C=C stretching vibrations are often more intense in the Raman spectrum than in the IR spectrum. This makes Raman particularly useful for studying the conjugated diene system of the cyclopentadiene ring.

The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis, aiding in the structural confirmation and the monitoring of reactions, such as the Diels-Alder reaction where the characteristic C=C stretching bands of the diene would disappear upon adduct formation. wikipedia.org

Table 2: Characteristic Vibrational Frequencies for Polychlorinated Cyclopentadienes This interactive table shows key vibrational modes and their expected frequencies based on data for hexachlorocyclopentadiene and other chlorinated alkenes.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Bond Type |

|---|---|---|---|

| C=C Stretch | IR & Raman | 1570 - 1610 | Olefinic |

| C-Cl Stretch | IR | 600 - 800 | Aliphatic/Vinylic |

| =C-H Stretch | IR | 3000 - 3100 | Vinylic |

| C-C Stretch | IR & Raman | 670 - 810 | Ring Skeleton |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis of this compound Products

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. For chlorinated compounds like this compound, MS is particularly informative due to the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). libretexts.org

In the electron ionization (EI) mass spectrum of a this compound molecule, the molecular ion peak (M⁺) would appear as a cluster of peaks, with the relative intensities determined by the number of chlorine atoms. The most common fragmentation pathway for polychlorinated compounds is the sequential loss of chlorine atoms or HCl molecules.

For hexachlorocyclopentadiene (HCCPD, C₅Cl₆), the mass spectrum does not show a strong molecular ion peak due to its instability. Instead, the spectrum is dominated by fragment ions. The most intense peak (base peak) is often observed at m/z 237, corresponding to the [M-Cl]⁺ ion (C₅Cl₅⁺). nih.gov Other significant fragments arise from further loss of chlorine. The characteristic isotopic patterns for ions containing multiple chlorine atoms provide a definitive signature for their identification. Another important fragmentation process for cyclopentadiene derivatives, especially in Diels-Alder adducts, is the retro-Diels-Alder reaction, which would regenerate the diene and dienophile ions in the mass spectrometer. acdlabs.com

Table 3: Major Fragment Ions in the Electron Ionization Mass Spectrum of Hexachlorocyclopentadiene (C₅Cl₆) This interactive table lists the prominent mass-to-charge ratios (m/z) and their proposed ionic structures observed for the analogous compound, hexachlorocyclopentadiene.

| m/z (for ³⁵Cl isotopes) | Proposed Ion Formula | Description | Relative Intensity |

|---|---|---|---|

| 270 | [C₅Cl₆]⁺ | Molecular Ion (M⁺) | Low |

| 235 | [C₅Cl₅]⁺ | Loss of one Cl atom | High |

| 200 | [C₅Cl₄]⁺ | Loss of two Cl atoms | Medium |

| 165 | [C₅Cl₃]⁺ | Loss of three Cl atoms | Medium |

| 130 | [C₅Cl₂]⁺ | Loss of four Cl atoms | Low |

| 95 | [C₃Cl₃]⁺ | Ring fragmentation | Medium |

Note: The observed m/z values will form clusters due to the presence of the ³⁷Cl isotope. The listed intensity is for the most abundant peak in the cluster. nih.govnist.gov

X-ray Based Spectroscopic Techniques for Elemental and Chemical State Characterization

X-ray based spectroscopic techniques, such as X-ray Absorption Near-Edge Structure (XANES), also known as NEXAFS, are powerful for probing the electronic structure and chemical environment of specific elements. chemicalbook.com For this compound, Chlorine K-edge XANES provides a direct method to characterize the carbon-chlorine (C-Cl) bonds. nih.gov

The technique involves exciting a core electron (the 1s electron of chlorine) to unoccupied molecular orbitals. The energy and intensity of the resulting absorption features are highly sensitive to the oxidation state of the chlorine atom and the nature of the atoms it is bonded to. chem-soc.si The pre-edge features in Cl K-edge spectra are particularly informative. These arise from transitions to unoccupied molecular orbitals with significant Cl 3p character, which are directly involved in bonding.

Studies on various organochlorine compounds have shown that the energy of the main absorption edge can differentiate between ionic chloride and covalently bonded chlorine. Furthermore, the features of the XANES spectrum can distinguish between chlorine bonded to aliphatic (sp³-hybridized) and aromatic/vinylic (sp²-hybridized) carbons. aps.org For this compound, which contains both sp²-C-Cl and sp³-C-Cl bonds, XANES could be used to probe these different chemical environments. This allows for a detailed characterization of the electronic structure of the C-Cl bonds, which is fundamental to understanding the compound's reactivity and environmental fate.

Table 4: Representative Chlorine K-edge XANES Absorption Energies for Organochlorine Compounds This interactive table presents typical absorption edge energies, providing a basis for characterizing the C-Cl bonds in this compound.

| Compound Type | Chlorine Environment | Pre-edge Feature Energy (eV) | Main Edge Energy (eV) |

|---|---|---|---|

| Inorganic Chloride (e.g., NaCl) | Ionic (Cl⁻) | Absent | ~2827 |

| Aliphatic Organochlorine | sp³ C-Cl | ~2822 - 2824 | ~2828 - 2830 |

| Aromatic/Vinylic Organochlorine | sp² C-Cl | ~2820 - 2822 | ~2827 - 2829 |

Note: Energies are approximate and can vary based on the specific molecular structure and experimental conditions.

Advanced Techniques for In Situ and Time-Resolved Spectroscopic Studies on this compound Reactions

The study of reaction mechanisms and kinetics is greatly enhanced by techniques that can monitor chemical changes in real-time. In situ and time-resolved spectroscopy allow researchers to observe reactants, intermediates, and products as a reaction progresses, providing a dynamic picture of the chemical transformation. nih.gov

For reactions involving this compound, such as its use in Diels-Alder cycloadditions or its degradation processes, these advanced techniques are particularly valuable. nih.govnih.gov

In Situ FTIR Spectroscopy: By using an Attenuated Total Reflectance (ATR) probe immersed in a reaction vessel, FTIR spectra can be collected continuously throughout a reaction. xjtu.edu.cn For a Diels-Alder reaction involving this compound, one could monitor the disappearance of the characteristic C=C stretching bands of the diene and the appearance of new bands corresponding to the product adduct. This allows for the determination of reaction rates, the identification of potential intermediates, and the optimization of reaction conditions in real-time. nih.gov

Time-Resolved X-ray Absorption Spectroscopy: For studying very fast reactions or short-lived intermediates, time-resolved XAS at a synchrotron source can be employed. nih.gov This technique could be used to follow changes in the electronic environment of the chlorine atoms during a reaction. For example, in a degradation process where C-Cl bonds are broken, time-resolved Cl K-edge XANES could track the conversion of covalent organochlorine to ionic chloride, providing mechanistic insights into the degradation pathway.

These advanced methods move beyond the static analysis of isolated compounds, offering a powerful lens through which the dynamic chemical behavior of this compound and its derivatives can be thoroughly investigated.

Applications of Trichlorocyclopentadiene in Advanced Organic Synthesis

Trichlorocyclopentadiene (B12697988) as a Versatile Synthetic Building Block

The structure of this compound makes it a potent building block for chemists. As a highly reactive diene, it readily participates in Diels-Alder reactions, which are fundamental for the formation of six-membered rings. The resulting adducts are densely functionalized with chlorine atoms, providing numerous sites for subsequent chemical manipulation. This inherent reactivity and functionality have established this compound derivatives as valuable starting materials for creating intricate molecular frameworks.

One of the most well-documented applications of this compound derivatives is in the synthesis of highly substituted aromatic quinones. Specifically, 3,5,5-trialkoxy-1,2,4-trichlorocyclopentadienes serve as reactive dienes in Diels-Alder reactions with various dienophiles. These reactions yield chloro enol ether adducts.

Under acidic conditions, such as with trifluoroacetic acid (TFA), these adducts undergo a rearrangement to produce quinones featuring chloro, alkoxy, and carboalkoxy substituents. This transformation provides a direct route to complex quinone structures that would be challenging to assemble through other methods. The reaction's utility is demonstrated by its application in creating versatile precursors for more complex molecules, such as anthracyclinone analogues.

| Diene | Dienophile | Resulting Adduct Type | Final Product Class |

| 3,5,5-Trialkoxy-1,2,4-trichlorocyclopentadiene | Various | Chloro enol ether | Substituted Aromatic Quinone |

This interactive table summarizes the key components in the synthesis of aromatic quinones from this compound derivatives.

The Diels-Alder adducts derived from this compound are rich in functionality, making them prime candidates for the synthesis of complex polycyclic and heterocyclic systems. The presence of multiple chlorine atoms and the potential for ketone functionalities allows for a variety of subsequent reactions. For instance, intramolecular cyclizations or reactions with bis-nucleophiles could theoretically lead to the formation of new ring systems.

Strategies such as chalcogen extrusion from bridged precursors have been used to generate polycyclic aromatic hydrocarbons. While not specifically documented for this compound adducts in the literature reviewed, the underlying principle of using a precursor to form a final, planar aromatic system is relevant. beilstein-journals.org Similarly, the synthesis of heterocyclic compounds often involves the reaction of functionalized building blocks with reagents like urea, thiourea, or hydroxylamine (B1172632) to form rings containing heteroatoms. semanticscholar.org The chloro and carbonyl groups on this compound adducts could serve as reactive handles for such transformations, although specific examples are not extensively detailed in the searched literature.

Stereoselective Transformations Utilizing this compound Derivatives

Stereoselectivity is a cornerstone of modern organic synthesis, and reactions involving this compound are no exception. The Diels-Alder reaction, the primary transformation of this diene, is itself a highly stereoselective (and often stereospecific) process. masterorganicchemistry.com The reaction proceeds via a concerted mechanism, meaning the stereochemistry of the dienophile is retained in the product, allowing for predictable control over the spatial arrangement of substituents in the resulting cyclohexene (B86901) ring. masterorganicchemistry.com

This inherent stereocontrol is a significant advantage. For example, the preference for endo or exo products in the Diels-Alder reaction is a well-studied aspect of diastereoselectivity. masterorganicchemistry.com While the initial cycloaddition sets several stereocenters, the resulting adducts present further opportunities for stereocontrolled modifications. Directed reactions, where an existing functional group on the adduct guides the approach of a reagent to a specific face of the molecule, could be employed to achieve high levels of diastereoselectivity in subsequent steps. masterorganicchemistry.com Although the broader application of asymmetric synthesis methodologies to this compound derivatives is not widely reported, the foundational stereoselectivity of its key reactions makes it a promising scaffold for such investigations. nih.govnih.govchiralpedia.com

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The functional handles on this compound and its derivatives provide a platform for a variety of bond-forming strategies that are central to increasing molecular complexity.

Carbon-Carbon Bond Formation: The chloro-substituted framework of this compound adducts is suitable for modern cross-coupling reactions. nih.govustc.edu.cn Although specific examples are sparse in the literature, one can envision the conversion of the C-Cl bonds into organometallic reagents (like organozinc or organogermanium compounds) which could then participate in palladium-catalyzed reactions such as the Negishi or Suzuki couplings to form new C-C bonds. ustc.edu.cnresearchgate.net Furthermore, alkylation of cyclopentadiene (B3395910) derivatives is a known process, suggesting that the carbon framework of this compound adducts could be modified through similar reactions. google.com

Carbon-Heteroatom Bond Formation: The chlorine atoms on the molecule are susceptible to nucleophilic substitution, providing a direct route to forming carbon-heteroatom bonds. youtube.com Reactions with various nucleophiles can introduce oxygen, nitrogen, or sulfur atoms into the molecular structure. For instance, reacting the chlorinated scaffold with amines could proceed via mechanisms like nucleophilic aromatic substitution (if an aromatic ring is part of the system) or Buchwald-Hartwig amination, a powerful palladium-catalyzed method for C-N bond formation. nih.govyoutube.com Similarly, reactions with alkoxides or thiolates could introduce ether or thioether linkages, respectively. The reaction of chloroacetanilide herbicides with sulfur nucleophiles demonstrates the feasibility of displacing chlorine atoms with sulfur-containing groups. nih.gov

Trichlorocyclopentadiene in Polymerization Chemistry and Advanced Materials Science

Role of Trichlorocyclopentadiene (B12697988) in the Synthesis of Specialty Polymers

This compound serves as a specialized building block in the synthesis of polymers designed for high-performance applications. Its primary role is not typically as a direct monomer for simple addition polymerization but rather as a precursor for more complex monomers that impart specific functionalities to the final polymer. The chlorinated cyclopentane (B165970) ring structure is particularly valuable for creating polymers with enhanced thermal stability and flame retardancy.

A principal route for incorporating the this compound moiety into a polymerizable monomer is through the Diels-Alder reaction. wikipedia.orgnih.gov This [4+2] cycloaddition reaction involves this compound acting as the conjugated diene, reacting with a suitable dienophile (a substituted alkene) to form a stable, six-membered ring adduct. wikipedia.org This adduct contains the highly chlorinated core of the original diene. By choosing a dienophile with polymerizable functional groups (e.g., a vinyl group or carboxylic acid), complex monomers can be synthesized. These monomers can then be introduced into polymer chains through various polymerization methods, including condensation or coordination polymerization. nih.govnih.gov The incorporation of the bulky, chlorine-rich alicyclic structure of the this compound derivative into the polymer backbone can significantly alter the material's properties, leading to specialty polymers with high chemical resistance and inherent flame-retardant characteristics. umons.ac.beresearchgate.net

Trichlorocyclopentadienyl Ligands in Catalytic Polymerization Processes

In the realm of catalytic polymerization, cyclopentadienyl (B1206354) (Cp) ligands and their derivatives are fundamental components of metallocene and related single-site catalysts. taylorandfrancis.com The trichlorocyclopentadienyl anion, [C₅H₂Cl₃]⁻, represents a significant modification of the basic Cp ligand. Its incorporation into a catalyst's structure dramatically alters the electronic and steric environment of the transition metal center, thereby providing a mechanism to control the polymerization process. The primary function of the ligand is to stabilize the metal center and modulate its reactivity toward olefin monomers.

The defining feature of the trichlorocyclopentadienyl ligand is the strong inductive electron-withdrawing effect of the three chlorine atoms. This effect substantially reduces the electron density on the cyclopentadienyl ring, which in turn decreases the electron density at the catalyst's metal center. This increased electrophilicity, or Lewis acidity, of the metal center can significantly influence its interaction with the incoming olefin monomer and the growing polymer chain, affecting catalytic activity and the properties of the resulting polymer. researchgate.net

Development of this compound-Modified Metallocene Catalysts (e.g., Titanium-based)

The development of metallocene catalysts has been driven by the principle that modifying the ligand structure allows for precise control over polymer properties. mdpi.com Researchers have explored a wide array of substituents on the cyclopentadienyl ring, ranging from simple alkyl groups to complex fused-ring systems, to fine-tune catalyst performance. The synthesis of catalysts bearing halogenated cyclopentadienyl ligands, such as the trichlorocyclopentadienyl ligand, is part of this broader effort to access novel catalytic behaviors.

The synthesis of titanium complexes featuring a trichlorocyclopentadienyl ligand has been demonstrated, proving the viability of this catalyst class. For instance, a 1,2,3-trichlorocyclopentadienyl complex of titanium, specifically (C₅H₂Cl₃)(C₅H₅)Ti(SC₆H₅)₂, has been successfully prepared and characterized. mdpi.comresearchgate.net The synthesis involved the deprotonation of a chlorinated titanocene (B72419) precursor with a strong base like lithium diisopropylamide (LDA), followed by reaction with an electrophile to yield the trisubstituted product. mdpi.com While this specific compound was part of a study on metalation, its synthesis confirms that the trichlorocyclopentadienyl ligand can be successfully coordinated to a titanium center, paving the way for the design of related polymerization catalysts. The development of such catalysts is predicated on the unique electronic and steric profile imparted by the chloro substituents.

Below is a table comparing the general characteristics of different substituents on a cyclopentadienyl ligand in a metallocene catalyst context.

| Ligand Substituent | General Electronic Effect | General Steric Effect | Primary Influence on Metal Center |

| Hydrogen (Unsubstituted Cp) | Neutral reference | Low | Baseline reactivity |

| Methyl (e.g., in Cp*) | Electron-donating | Moderate to High | Increases electron density, enhances catalyst stability |

| Phenyl | Electron-withdrawing (inductive), Conjugating (mesomeric) | High | Modulates electronic structure and provides significant bulk |

| Chlorine (Trichlorocyclopentadienyl) | Strongly electron-withdrawing | Moderate | Significantly increases Lewis acidity/electrophilicity |

Influence on Polymer Stereoregularity and Molecular Weight Control

The steric and electronic properties of the trichlorocyclopentadienyl ligand have a profound influence on the catalyst's ability to control the microstructure and molecular weight of the polymer.

Stereoregularity: The arrangement of monomer units in a polymer chain, known as tacticity, is largely dictated by the steric environment at the catalytic site. mdpi.comresearchgate.net The three chlorine atoms on the cyclopentadienyl ring create a fixed and rigid steric profile that directs the incoming monomer into a specific orientation during the insertion step. This enantiomorphic site control is crucial for producing stereoregular polymers like isotactic or syndiotactic polypropylene. The specific placement and bulk of the chlorine atoms can create a highly selective environment, potentially leading to polymers with high degrees of stereoregularity. nih.gov

Molecular Weight Control: The molecular weight of the polymer is determined by the competition between the rate of chain propagation (monomer insertion) and the rates of chain termination or transfer. The electronic nature of the ligand plays a key role here. The strong electron-withdrawing character of the trichlorocyclopentadienyl ligand makes the titanium center more electrophilic. illinois.eduescholarship.org This increased Lewis acidity can enhance the rate of monomer coordination and insertion, potentially leading to higher catalytic activity. However, it can also affect the strength of the metal-carbon bond with the growing polymer chain, which can alter the kinetics of chain transfer reactions (e.g., β-hydride elimination), thereby influencing the final molecular weight of the polymer.

The following table summarizes the predicted influence of different ligand substituents on polymerization outcomes.

| Ligand Type | Predicted Effect on Catalytic Activity | Predicted Effect on Molecular Weight | Predicted Effect on Stereocontrol |

| Unsubstituted (e.g., Cp₂TiCl₂) | Baseline | Varies with conditions | Moderate |

| Electron-Donating (e.g., Cp*₂TiCl₂) | Often increases due to enhanced catalyst stability | Often increases due to suppression of chain transfer | High, due to significant steric bulk |

| Electron-Withdrawing (e.g., (C₅H₂Cl₃)₂TiCl₂) | Potentially increases due to higher electrophilicity of metal center | May decrease if chain transfer rates are enhanced | Potentially high, due to rigid steric environment |

Design and Characterization of Advanced Materials Incorporating this compound Moieties

The incorporation of this compound moieties into polymer structures is a deliberate design strategy aimed at creating advanced materials with superior properties, most notably flame retardancy. usq.edu.au The high chlorine content and stable alicyclic structure of the moiety are key to its effectiveness.

Flame Retardancy: Halogenated compounds are well-known flame retardants. umons.ac.be When a polymer containing this compound units is exposed to high heat, the carbon-chlorine bonds can break, releasing halogen radicals. These radicals act as scavengers in the gas phase, interrupting the exothermic radical chain reactions of combustion. This "gas-phase inhibition" mechanism reduces the heat generated and can extinguish the flame. Furthermore, in the solid (condensed) phase, the presence of these chlorinated structures can promote the formation of a protective layer of char. This char layer insulates the underlying polymer from heat and oxygen, further suppressing the combustion process. usq.edu.au Materials incorporating these moieties are therefore valuable in applications where fire safety is critical, such as in construction, electronics, and transportation.

Other Properties: Beyond flame retardancy, the rigid and bulky nature of the this compound-derived structure can enhance other material properties. Its inclusion in a polymer backbone can increase the glass transition temperature (Tg), leading to improved thermal stability and a higher service temperature for the material. The chemical inertness associated with the chlorinated hydrocarbon structure can also impart enhanced resistance to chemicals, solvents, and environmental degradation. Characterization of these advanced materials involves thermal analysis techniques (like TGA and DSC) to quantify thermal stability and flame retardancy tests (such as UL 94 or cone calorimetry) to measure their performance in fire scenarios.

Catalytic Aspects of Trichlorocyclopentadiene and Its Complexes

Trichlorocyclopentadiene (B12697988) as a Ligand in Transition Metal Catalysis

The role of cyclopentadienyl (B1206354) (Cp) and its substituted analogues as versatile ligands in transition metal catalysis is well-established. These ligands form stable "piano-stool" or "sandwich" complexes with a wide range of transition metals, providing a robust platform for catalytic transformations. The electronic and steric properties of the cyclopentadienyl ligand can be fine-tuned by introducing substituents on the ring, thereby influencing the reactivity and selectivity of the resulting catalyst.

In the case of this compound, the three chlorine atoms would act as strong electron-withdrawing groups. This electronic perturbation would decrease the electron density on the cyclopentadienyl ring and, by extension, on the coordinated metal center. A more electrophilic metal center could, in principle, exhibit altered reactivity in catalytic processes such as oxidation, C-H activation, and Lewis acid-catalyzed reactions.

Synthesis and Characterization of Trichlorocyclopentadienyl Metal Complexes for Catalytic Applications

The synthesis of transition metal complexes bearing a trichlorocyclopentadienyl ligand would likely follow established routes for the preparation of other cyclopentadienyl complexes. A common method involves the reaction of a metal salt or a metal carbonyl precursor with a trichlorocyclopentadienide salt, such as sodium or lithium trichlorocyclopentadienide.

Detailed characterization of these hypothetical complexes would be crucial to understand their structure and bonding. Techniques such as X-ray crystallography would provide precise information on the molecular geometry, including bond lengths and angles, revealing the steric influence of the chlorine atoms. Spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would offer insights into the electronic environment of the metal center and the ligand.

Table 1: Hypothetical Trichlorocyclopentadienyl Metal Complexes and Their Potential Characterization Data

| Complex | Potential Synthetic Precursors | Expected Spectroscopic Features | Potential Structural Characteristics |

| [CpCl3Fe(CO)2]2 | Fe(CO)5, C5H2Cl3 | IR: Higher ν(CO) stretching frequencies compared to [CpFe(CO)2]2 | Dimeric structure with bridging carbonyls |

| CpCl3Rh(CO)2 | [Rh(CO)2Cl]2, NaC5H2Cl3 | 13C NMR: Downfield shift of Cp ring carbons | Monomeric piano-stool geometry |

| (CpCl3)2TiCl2 | TiCl4, LiC5H2Cl3 | 1H NMR: Absence of ring protons | Bent metallocene structure |

Note: This table is speculative and based on known chemistry of related cyclopentadienyl complexes, as no specific experimental data for these trichlorocyclopentadienyl complexes could be found in the reviewed literature.

Evaluation of Catalytic Activity and Selectivity in Various Organic Transformations

The catalytic performance of trichlorocyclopentadienyl metal complexes would need to be systematically evaluated in a range of organic reactions. The electron-deficient nature of these catalysts might render them suitable for transformations that benefit from a more electrophilic metal center.

Potential areas of investigation could include:

Oxidation Catalysis: The electron-poor metal center might enhance the catalytic activity in oxidation reactions.

Cross-Coupling Reactions: The electronic properties of the ligand could influence the rates of oxidative addition and reductive elimination steps in catalytic cycles like those of Suzuki, Heck, and Sonogashira couplings.

Polymerization: In olefin polymerization, the nature of the cyclopentadienyl ligand is known to affect the activity of the catalyst and the properties of the resulting polymer.

Table 2: Potential Catalytic Applications and Expected Outcomes for Trichlorocyclopentadienyl Metal Complexes

| Organic Transformation | Hypothetical Catalyst | Potential Advantage/Disadvantage | Expected Selectivity |

| Alcohol Oxidation | CpCl3Ru(PPh3)2Cl | Increased activity due to electrophilic metal center | Might favor over-oxidation |

| Suzuki Coupling | (CpCl3)Pd(allyl) | Slower oxidative addition, faster reductive elimination | Could alter chemo- and regioselectivity |

| Ethylene (B1197577) Polymerization | (CpCl3)2ZrCl2/MAO | Potentially lower activity due to reduced electron donation | May influence polymer molecular weight and branching |

Note: This table presents hypothetical scenarios for research, as experimental data on the catalytic activity of trichlorocyclopentadienyl complexes is not available in the surveyed literature.

Mechanistic Insights into Catalytic Cycles Involving this compound

Understanding the mechanism of any catalytic reaction is fundamental to optimizing its performance. For catalytic cycles involving trichlorocyclopentadienyl complexes, detailed mechanistic studies would be required. These investigations would likely involve a combination of kinetic experiments, spectroscopic analysis of reaction intermediates, and computational modeling.

Key questions to be addressed would include:

How does the trichlorocyclopentadienyl ligand affect the stability of key catalytic intermediates?

What is the influence of the electron-withdrawing chlorine atoms on the elementary steps of the catalytic cycle, such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination?

Do the chlorine atoms participate in any secondary interactions with substrates or other species in the catalytic cycle?

Sustainable Catalytic Processes with this compound-Derived Systems

The principles of green chemistry encourage the development of sustainable catalytic processes that are efficient, selective, and environmentally benign. The use of this compound-derived catalysts could potentially contribute to this goal, although this remains to be experimentally validated.

Potential avenues for developing sustainable processes could include:

Catalyst Stability and Reusability: The robust nature of the cyclopentadienyl-metal bond might lead to catalysts with high stability, allowing for their recovery and reuse.

Atom Economy: Well-designed catalytic cycles can maximize the incorporation of all atoms from the reactants into the final product, a key principle of atom economy.

Use of Greener Solvents: Investigating the catalytic activity of these complexes in environmentally friendly solvents would be a crucial aspect of developing sustainable processes.

Environmental Fate and Degradation Pathways of Trichlorocyclopentadiene

Abiotic Degradation Mechanisms of Trichlorocyclopentadiene (B12697988) in Environmental Compartments

Abiotic degradation, which involves non-biological processes, plays a significant role in the environmental transformation of this compound. These mechanisms are primarily driven by physical and chemical factors present in the environment.

Phototransformation and Direct Photolysis in Aquatic and Terrestrial Systems

Information regarding the direct photolysis of this compound is limited. However, studies on related chlorinated cyclopentadienes, such as hexachlorocyclopentadiene (B6142220), suggest that photolysis can be a significant degradation pathway, particularly in clear, shallow waters where sunlight penetration is high. In such environments, the half-life of hexachlorocyclopentadiene due to photolysis can be less than an hour. The effectiveness of photolysis is expected to decrease in deeper or more turbid waters and below the surface of soils due to the attenuation of light.

Hydrolytic and Other Chemical Transformation Processes

Hydrolysis can be a key chemical transformation process for chlorinated cyclopentadienes in moist environments. For instance, in moist soils, hydrolysis is considered a significant mechanism for the loss of hexachlorocyclopentadiene. The rate of hydrolysis is influenced by factors such as soil moisture content and pH. However, the strong adsorption of these compounds to soil organic carbon can significantly reduce the rate of hydrolysis, thereby increasing their persistence.

Biotic Degradation Mechanisms of this compound

The biodegradation of chlorinated hydrocarbons by microorganisms is a critical process in their environmental fate. While specific data for this compound is scarce, general principles of microbial degradation of chlorinated compounds can provide insights.

Microbial Degradation Pathways in Soil and Aquatic Environments

Microorganisms, particularly bacteria and fungi, are known to degrade a wide range of chlorinated hydrocarbons. The degradation can occur under both aerobic and anaerobic conditions. Aerobic degradation often involves the action of oxygenase enzymes, which can initiate the breakdown of the chlorinated molecule. Anaerobic degradation, on the other hand, frequently proceeds through reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. For many chlorinated compounds, a combination of anaerobic and subsequent aerobic processes can lead to more complete mineralization. While specific microbial pathways for this compound have not been extensively documented, it is plausible that similar mechanisms are involved in its biodegradation.

Advanced Methodologies for Environmental Fate Assessment (e.g., Carbon Isotope Fractionation)

Carbon isotope fractionation is a technique that measures the ratio of heavy (¹³C) to light (¹²C) carbon isotopes in a compound. During biodegradation or other transformation processes, chemical bonds containing the lighter isotope are typically broken more readily than those with the heavier isotope. This results in a change in the isotopic signature of the remaining contaminant pool, which can be used to track the extent of degradation in the environment.

While this methodology has been successfully applied to other chlorinated compounds like trichloroethene (TCE) and chlorobenzenes to distinguish between degradation and other physical processes such as dilution or sorption, specific enrichment factors and detailed research findings for this compound are not documented in the available resources. The development and application of such advanced techniques for this compound would require dedicated research to establish the isotopic fractionation associated with its specific degradation pathways. Without such studies, the use of carbon isotope fractionation for quantitative assessment of its environmental fate remains speculative.

Future Directions and Emerging Research Avenues in Trichlorocyclopentadiene Chemistry

Synergistic Integration of Experimental and Computational Methodologies

The future of chemical research lies in the seamless integration of experimental and computational approaches. For Trichlorocyclopentadiene (B12697988), this synergy will be pivotal in accelerating the discovery of new reactions and applications.

Predictive Modeling of Reaction Pathways:

Computational chemistry offers a powerful lens through which to predict and understand the complex reactivity of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms, predict the stereoselectivity of reactions like the Diels-Alder cycloaddition, and identify potential intermediates and transition states. acs.org For instance, computational models can predict the facial selectivity in Diels-Alder reactions of chlorinated cyclopentadienes, attributing it to steric hindrance between the diene and dienophile. acs.org This predictive power allows researchers to design experiments with a higher probability of success, thereby saving time and resources.

QSAR for Property Prediction:

Quantitative Structure-Activity Relationship (QSAR) models represent another critical computational tool. springernature.commst.dk By correlating the molecular structure of this compound derivatives with their physical, chemical, and toxicological properties, QSAR can guide the synthesis of new compounds with desired characteristics. springernature.commst.dknih.gov For example, QSAR models can be developed to predict the environmental fate and toxicity of chlorinated pesticides, which can be extrapolated to understand the potential environmental impact of new this compound-based molecules. springernature.commst.dk

The integration of these computational predictions with targeted experimental validation will create a rapid and efficient discovery pipeline. High-throughput screening of virtual libraries of this compound derivatives can identify promising candidates for synthesis and testing, streamlining the development of new materials and molecules.

| Computational Method | Application in this compound Research | Potential Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., Diels-Alder) | Prediction of stereoselectivity, identification of transition states |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of physicochemical and toxicological properties | Guidance for designing safer and more effective molecules |

| Molecular Dynamics (MD) Simulations | Studying the behavior of this compound-based polymers | Understanding material properties like thermal stability and mechanical strength |

Exploration of Unprecedented Reactivities and High-Value Applications

Beyond its traditional applications, the unique electronic and steric properties of this compound open the door to a host of novel reactivities and high-value applications.

Functionalized Cyclopentadienes in Synthesis:

This compound serves as a versatile building block for the synthesis of complex and functionalized cyclopentadiene (B3395910) derivatives. acs.orgresearchgate.net The chlorine atoms can be selectively substituted to introduce a variety of functional groups, leading to a diverse array of potential products. These functionalized dienes can then participate in a range of chemical transformations, including cycloaddition reactions, to construct intricate molecular architectures. nih.govwvu.eduwikipedia.org

Advanced Polymer Materials:

The incorporation of this compound into polymer backbones can impart desirable properties such as enhanced thermal stability, flame retardancy, and chemical resistance. Research into the copolymerization of chlorinated cyclic monomers with other olefins could lead to the development of novel high-performance polymers for demanding applications in aerospace, electronics, and automotive industries.

Novel Bioactive Molecules:

The cyclopentane (B165970) ring is a common scaffold in many biologically active natural products and pharmaceuticals. The unique substitution pattern of this compound provides a starting point for the synthesis of novel chlorinated analogues of known bioactive molecules. These new compounds could exhibit enhanced efficacy or novel modes of action, opening up new avenues for drug discovery.

| Application Area | Potential Role of this compound | Desired Properties |

| Advanced Polymers | Monomer or comonomer | Flame retardancy, thermal stability, chemical resistance |

| Organic Synthesis | Versatile building block | Access to complex, functionalized cyclic molecules |

| Agrochemicals | Precursor to novel pesticides | Enhanced efficacy, novel modes of action |

| Pharmaceuticals | Scaffold for drug discovery | Development of new therapeutic agents |

Contribution to Sustainable Chemical Practices and Environmental Stewardship

A critical focus of future research on this compound must be the development of sustainable synthetic routes and a thorough understanding of its environmental fate to ensure responsible stewardship.

Greener Synthetic Methodologies:

Traditional methods for the synthesis of chlorinated organic compounds often rely on harsh reagents and produce significant amounts of hazardous waste. rsc.org Future research will focus on developing greener alternatives for the synthesis of this compound and its derivatives. This includes the exploration of catalytic methods that utilize less toxic and more efficient catalysts, as well as the use of alternative, environmentally benign solvents. nih.govorganic-chemistry.orggoogle.comroyalsocietypublishing.org For example, the use of trichloroisocyanuric acid (TCCA) has been explored as a safer and more efficient chlorinating agent for various organic compounds. ingentaconnect.comresearchgate.net

Biocatalysis and Biodegradation:

The use of enzymes, or biocatalysis, for halogenation reactions offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govmdpi.comresearchgate.netmanchester.ac.uk Research into halogenase enzymes that can selectively chlorinate cyclopentadiene or its derivatives could lead to highly efficient and sustainable synthetic processes. nih.govmdpi.comresearchgate.netmanchester.ac.uk

Furthermore, understanding the environmental fate of this compound is crucial. Studies on the biodegradation and photodegradation of chlorinated hydrocarbons and pesticides can provide insights into the potential persistence and transformation of this compound in the environment. nih.govacs.orgomicsonline.orgresearchgate.netiwaponline.comresearchgate.nettandfonline.comnih.govresearchgate.net This knowledge is essential for developing strategies to mitigate any potential environmental impact and for designing next-generation molecules that are inherently more biodegradable.

| Sustainability Aspect | Research Focus | Potential Impact |

| Green Synthesis | Development of catalytic chlorination methods, use of green solvents. royalsocietypublishing.orgindianchemicalsociety.com | Reduced waste generation, lower environmental footprint of synthesis. |

| Biocatalysis | Exploration of halogenase enzymes for selective chlorination. nih.govmdpi.comresearchgate.netmanchester.ac.uk | Highly efficient, sustainable, and selective synthesis of chlorinated compounds. |

| Environmental Fate | Investigation of biodegradation and photodegradation pathways. nih.govomicsonline.orgresearchgate.netresearchgate.nettandfonline.comnih.gov | Informed design of environmentally benign molecules and remediation strategies. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trichlorocyclopentadiene, and how can conflicting yield data in literature be resolved?

- Methodology : Compare methods such as direct chlorination of cyclopentadiene under varying temperatures (0–50°C) and catalysts (e.g., FeCl₃ vs. AlCl₃). Use gas chromatography-mass spectrometry (GC-MS) to quantify purity and nuclear magnetic resonance (NMR) to confirm structural integrity .

- Data Contradiction : Discrepancies in yields (e.g., 60–85%) may arise from incomplete chlorination or side reactions. Address via controlled experiments isolating variables (e.g., reaction time, solvent polarity).

Q. How can researchers ensure the stability of this compound during storage for long-term studies?

- Methodology : Conduct accelerated degradation studies under varying conditions (light, temperature, humidity). Monitor decomposition via Fourier-transform infrared spectroscopy (FTIR) for C-Cl bond stability and high-performance liquid chromatography (HPLC) for byproduct identification .

- Key Finding : EPA reports note degradation products like dichlorocyclopentadienes under UV exposure, requiring inert atmosphere storage (-20°C, argon) .

Q. What analytical techniques are most reliable for quantifying this compound in environmental samples?

- Methodology : Use solid-phase microextraction (SPME) paired with GC-MS for trace detection (detection limit: 0.1 ppb). Cross-validate with liquid-liquid extraction and tandem mass spectrometry (LC-MS/MS) .

Advanced Research Questions

Q. What mechanistic pathways explain this compound’s formation as a disinfection byproduct (DBP) in chlorinated water systems?

- Methodology : Simulate water treatment conditions (pH 6–8, chlorine doses 2–5 mg/L) and analyze intermediates via time-resolved ion chromatography. Computational modeling (DFT) can predict reaction energetics between cyclopentadiene derivatives and hypochlorous acid .

- Key Insight : Evidence identifies this compound as a novel DBP formed via electrophilic substitution, with brominated analogues detected in chloraminated systems .

Q. How does this compound interact with biological systems, and what are its toxicological thresholds?

- Methodology : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2). Compare results with EPA’s Health and Environmental Effects Document (EC₅₀: 12 µM for aquatic organisms) .

- Data Gap : Limited in vivo data necessitates cross-species extrapolation; prioritize zebrafish models for developmental toxicity studies.

Q. What computational strategies can predict this compound’s reactivity in atmospheric oxidation or polymer synthesis?

- Methodology : Apply density functional theory (DFT) to model reaction pathways (e.g., Diels-Alder reactions with dienophiles). Validate with experimental kinetic studies (e.g., Arrhenius parameters for ring-opening polymerization) .

Q. How do environmental matrices (e.g., soil, sediment) influence this compound’s persistence and bioavailability?

- Methodology : Conduct soil column experiments to measure adsorption coefficients (Kd) and half-lives under aerobic/anaerobic conditions. Pair with metagenomic analysis to assess microbial degradation pathways .

Guidance for Addressing Contradictions

- Synthesis Yields : Replicate literature protocols with strict control of moisture and oxygen. Report yields as mean ± SD across triplicate trials.

- Toxicity Data Divergence : Standardize test organisms (e.g., Daphnia magna for ecotoxicity) and exposure durations to enable cross-study comparisons .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.